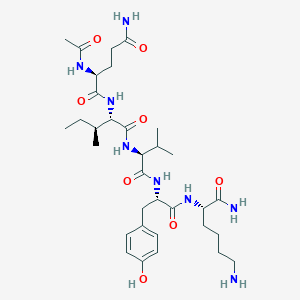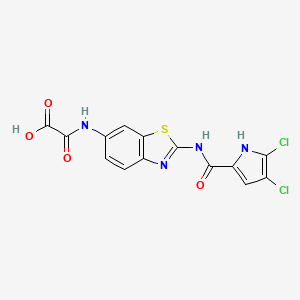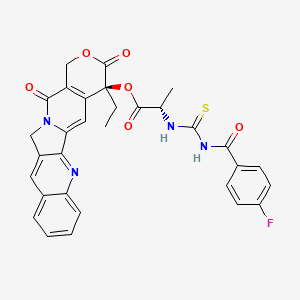
Anticancer agent 53
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anticancer agent 53 is a promising compound in the field of oncology, known for its potential to inhibit the growth and proliferation of cancer cells. This compound has garnered significant attention due to its unique mechanism of action and its ability to target specific molecular pathways involved in cancer progression.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 53 typically involves a multi-step process. The initial step often includes the formation of a core structure through a condensation reaction between an aromatic aldehyde and a primary amine. This is followed by a series of functional group modifications to enhance the compound’s anticancer properties. Common reagents used in these reactions include acetic anhydride, sodium hydroxide, and various organic solvents such as dichloromethane and ethanol. The reaction conditions usually involve refluxing the mixture at elevated temperatures for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The process involves the use of high-purity reagents and solvents to minimize impurities. Advanced purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: Anticancer agent 53 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives with enhanced anticancer activity.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can modify the functional groups, potentially altering the compound’s efficacy.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic ring, allowing for the fine-tuning of the compound’s properties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Halogenated solvents like chloroform or dichloromethane at elevated temperatures.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different levels of anticancer activity.
Aplicaciones Científicas De Investigación
Anticancer agent 53 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of structural modifications on anticancer activity.
Biology: Researchers utilize this compound to investigate its effects on cellular processes such as apoptosis, cell cycle regulation, and DNA repair mechanisms.
Medicine: Clinical studies are exploring its potential as a therapeutic agent for various types of cancer, including breast, lung, and colon cancer.
Industry: The compound is being evaluated for its use in the development of targeted drug delivery systems and combination therapies.
Mecanismo De Acción
The mechanism of action of Anticancer agent 53 involves the inhibition of key molecular pathways that are essential for cancer cell survival and proliferation. The compound targets specific proteins involved in the regulation of the cell cycle, such as cyclin-dependent kinases and tumor suppressor proteins like p53. By binding to these targets, this compound induces cell cycle arrest and promotes apoptosis in cancer cells. Additionally, it can interfere with DNA replication and repair processes, further inhibiting cancer cell growth.
Comparación Con Compuestos Similares
Anticancer agent 47: Known for its ability to inhibit angiogenesis, a process critical for tumor growth.
Anticancer agent 62: Exhibits strong activity against drug-resistant cancer cell lines.
Anticancer agent 75: Targets multiple signaling pathways involved in cancer progression.
Uniqueness of Anticancer agent 53: this compound stands out due to its dual mechanism of action, targeting both cell cycle regulation and DNA repair processes. This dual targeting increases its efficacy and reduces the likelihood of cancer cells developing resistance. Additionally, its ability to induce apoptosis selectively in cancer cells while sparing normal cells makes it a promising candidate for further development as a therapeutic agent.
Propiedades
Fórmula molecular |
C31H25FN4O6S |
|---|---|
Peso molecular |
600.6 g/mol |
Nombre IUPAC |
[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] (2S)-2-[(4-fluorobenzoyl)carbamothioylamino]propanoate |
InChI |
InChI=1S/C31H25FN4O6S/c1-3-31(42-28(39)16(2)33-30(43)35-26(37)17-8-10-20(32)11-9-17)22-13-24-25-19(12-18-6-4-5-7-23(18)34-25)14-36(24)27(38)21(22)15-41-29(31)40/h4-13,16H,3,14-15H2,1-2H3,(H2,33,35,37,43)/t16-,31-/m0/s1 |
Clave InChI |
JYLTXRPPQWQXQB-ZYSBOAIWSA-N |
SMILES isomérico |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)[C@H](C)NC(=S)NC(=O)C6=CC=C(C=C6)F |
SMILES canónico |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)C(C)NC(=S)NC(=O)C6=CC=C(C=C6)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


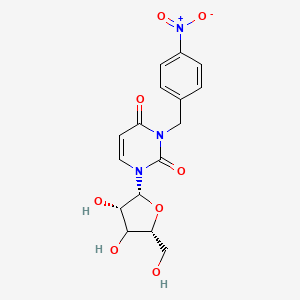






![4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12405688.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12405693.png)
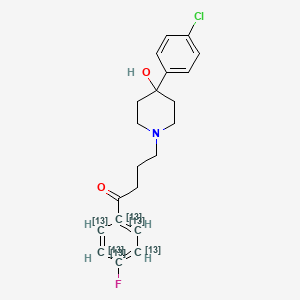
![6-Chloro-7-[1-[1-[4-(hydroxymethyl)phenyl]triazol-4-yl]ethylamino]quinoline-5,8-dione](/img/structure/B12405699.png)
